molecular formula C8H17BrS B13203119 1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane

1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane

Cat. No.: B13203119
M. Wt: 225.19 g/mol
InChI Key: XRJDRSJPBOAMFI-UHFFFAOYSA-N
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Description

1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane is an organic compound that belongs to the class of haloalkanes It is characterized by the presence of a bromine atom, an ethylsulfanyl group, and a dimethylbutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane can be achieved through several methods. One common approach involves the bromination of 4-(ethylsulfanyl)-2,2-dimethylbutane using bromine or N-bromosuccinimide (NBS) under radical conditions. The reaction typically requires a solvent such as carbon tetrachloride (CCl4) and a radical initiator like azobisisobutyronitrile (AIBN) to facilitate the formation of the bromine radical.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.

    Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of 4-(ethylsulfanyl)-2,2-dimethylbutane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Alcohols, amines.

    Oxidation: Sulfoxides, sulfones.

    Reduction: 4-(ethylsulfanyl)-2,2-dimethylbutane.

Scientific Research Applications

1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ethylsulfanyl group can undergo oxidation or reduction. These reactions can lead to the formation of new compounds with different properties and activities.

Comparison with Similar Compounds

1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane can be compared with other similar compounds, such as:

    1-Bromo-4-(methylsulfanyl)-2,2-dimethylbutane: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    1-Bromo-4-(ethylsulfanyl)butane: Lacks the dimethyl substitution on the butane backbone.

    1-Bromo-4-(ethylsulfanyl)-2,2-dimethylpentane: Contains an additional carbon atom in the backbone.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H17BrS

Molecular Weight

225.19 g/mol

IUPAC Name

1-bromo-4-ethylsulfanyl-2,2-dimethylbutane

InChI

InChI=1S/C8H17BrS/c1-4-10-6-5-8(2,3)7-9/h4-7H2,1-3H3

InChI Key

XRJDRSJPBOAMFI-UHFFFAOYSA-N

Canonical SMILES

CCSCCC(C)(C)CBr

Origin of Product

United States

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